4-Methyl-6-[2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetyl]-1,4-benzoxazin-3-one
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Overview
Description
4-Methyl-6-[2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetyl]-1,4-benzoxazin-3-one is a complex organic compound that belongs to the class of triazoloquinoline derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-[2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetyl]-1,4-benzoxazin-3-one typically involves multiple steps. One common method includes the aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The reaction conditions often involve refluxing in ethanol or other suitable solvents at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-[2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetyl]-1,4-benzoxazin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the triazoloquinoline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various amines and thiols under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .
Scientific Research Applications
4-Methyl-6-[2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetyl]-1,4-benzoxazin-3-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Potential anticancer agent due to its ability to intercalate DNA and inhibit cell proliferation.
Industry: Could be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-6-[2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetyl]-1,4-benzoxazin-3-one involves its ability to intercalate into DNA, disrupting the normal function of the DNA and inhibiting cell proliferation . This compound targets specific molecular pathways involved in cell division and apoptosis, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antimicrobial and antiviral activities.
[1,2,4]Triazolo[4,3-a]quinoxaline-1-thiol: Exhibits DNA intercalation properties and anticancer activities.
Uniqueness
4-Methyl-6-[2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetyl]-1,4-benzoxazin-3-one is unique due to its specific structural features that enhance its biological activity. The presence of the triazoloquinoline moiety and the benzoxazinone ring system contribute to its potent antimicrobial and anticancer properties .
Properties
IUPAC Name |
4-methyl-6-[2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetyl]-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3S/c1-24-16-10-14(6-8-18(16)28-11-20(24)27)17(26)12-29-21-23-22-19-9-7-13-4-2-3-5-15(13)25(19)21/h2-10H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTMWKHFTXAVAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)COC2=C1C=C(C=C2)C(=O)CSC3=NN=C4N3C5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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